![molecular formula C23H18N4O4S2 B2911373 N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 851788-83-5](/img/structure/B2911373.png)
N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a thiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom), and several functional groups including an amide group (a carbonyl group (C=O) attached to a nitrogen atom), a nitro group (NO2), a methoxy group (OCH3), and a methylthio group (SCH3) .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via routes involving nucleophilic substitution reactions, condensation reactions, or coupling reactions . The exact method would depend on the starting materials and the specific functional groups present in the final compound .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of the various rings and functional groups. The presence of the nitrogen atoms in the pyridine and thiazole rings could potentially result in the formation of hydrogen bonds, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the amide group might be susceptible to hydrolysis under acidic or basic conditions, while the nitro group might participate in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and nitro groups could increase its solubility in polar solvents like water .Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-31-20-8-4-3-7-19(20)26(22(28)17-6-5-13-24-21(17)32-2)23-25-18(14-33-23)15-9-11-16(12-10-15)27(29)30/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVSKUDBNZACSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=C(N=CC=C4)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-methylsulfanyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

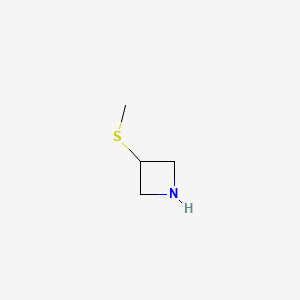
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)
![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2911296.png)
![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2911300.png)
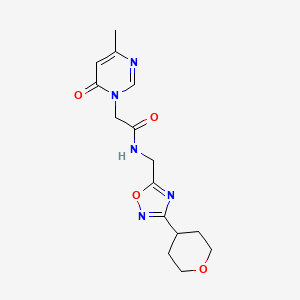
![1-(4-chlorophenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2911308.png)
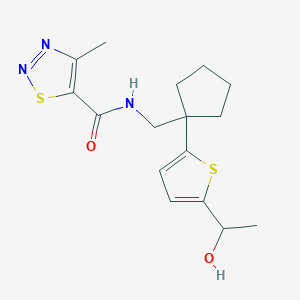
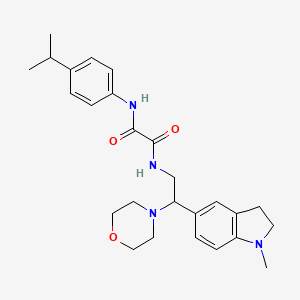
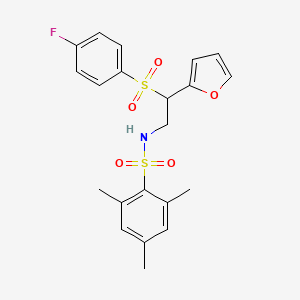
![8-((2,4-Difluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2911312.png)